molecular formula C56H60N6O4 B13400047 Hydroquinine 2,5-diphenyl-4,6-pyri-midinediyl diether

Hydroquinine 2,5-diphenyl-4,6-pyri-midinediyl diether

Cat. No.: B13400047
M. Wt: 881.1 g/mol
InChI Key: SWKRDCRSJPRVNF-ONNCTBKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether can be synthesized through a series of organic reactions involving quinine derivatives and pyrimidine compounds. The synthesis typically involves the use of diimides for amination at the remote γ-position, forming highly functionalized amine compounds . The reaction conditions often include the use of methanol as a solvent and temperatures around 245-248°C .

Industrial Production Methods

Industrial production of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is usually produced in bulk quantities and is available for prompt delivery .

Chemical Reactions Analysis

Types of Reactions

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinine form.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dialkyl azodicarboxylates for amination and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like methanol .

Major Products Formed

The major products formed from these reactions include highly functionalized amine compounds and quinone derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether involves its role as a ligand in catalytic reactions. It forms a chiral environment around the substrate, facilitating enantioselective reactions with electrophiles . This interaction is crucial for the synthesis of chiral compounds with high enantiomeric purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether is unique due to its superior performance as a ligand in asymmetric dihydroxylation reactions, particularly for monosubstituted terminal olefins . Its high enantiomeric purity and efficiency make it a valuable compound in organic synthesis.

Properties

Molecular Formula

C56H60N6O4

Molecular Weight

881.1 g/mol

IUPAC Name

4-[[(4R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36?,39?,40+,49?,50?,52?,53?/m0/s1

InChI Key

SWKRDCRSJPRVNF-ONNCTBKASA-N

Isomeric SMILES

CC[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7C[C@H]8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Origin of Product

United States

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